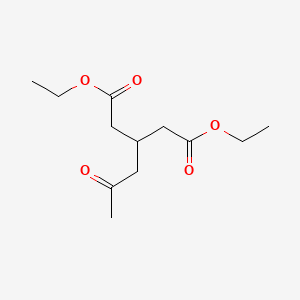
Diethyl 3-(2-oxopropyl)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-(2-oxopropyl)pentanedioate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, specifically, is a derivative of pentanedioic acid and contains a ketone group, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(2-oxopropyl)pentanedioate typically involves the esterification of pentanedioic acid with ethanol in the presence of a strong acid catalyst. Another method involves the acylation of diethyl malonate with acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow techniques to ensure safety and efficiency. The process involves the reaction of diethyl malonate with acetyl chloride in the presence of a base, followed by purification through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-(2-oxopropyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Formation of diethyl 3-(2-carboxyethyl)pentanedioate.
Reduction: Formation of diethyl 3-(2-hydroxypropyl)pentanedioate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-(2-oxopropyl)pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and phosphorylated heterocycles.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of diethyl 3-(2-oxopropyl)pentanedioate involves its reactivity as an ester and a ketone. The ester groups can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in nucleophilic addition reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 3-oxopentanedioate: Similar structure but lacks the 2-oxopropyl group.
Ethyl acetate: A simpler ester with a similar functional group but a different carbon skeleton.
Uniqueness
Diethyl 3-(2-oxopropyl)pentanedioate is unique due to the presence of both ester and ketone functional groups, which provide it with a wide range of reactivity and applications in organic synthesis .
Eigenschaften
CAS-Nummer |
93044-01-0 |
|---|---|
Molekularformel |
C12H20O5 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
diethyl 3-(2-oxopropyl)pentanedioate |
InChI |
InChI=1S/C12H20O5/c1-4-16-11(14)7-10(6-9(3)13)8-12(15)17-5-2/h10H,4-8H2,1-3H3 |
InChI-Schlüssel |
UUWZFYITTKWMJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(CC(=O)C)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


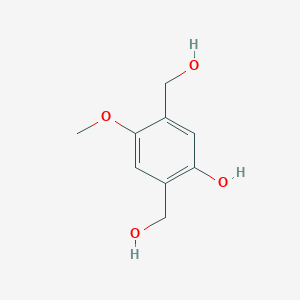
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
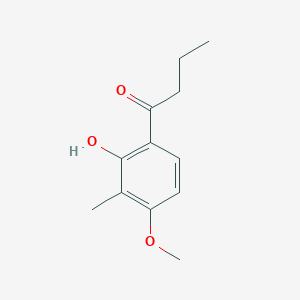
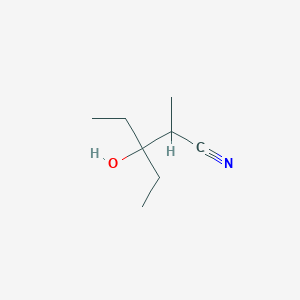
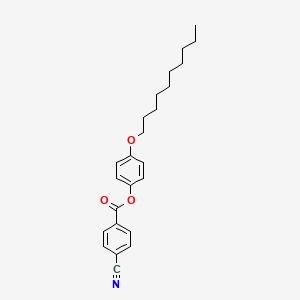


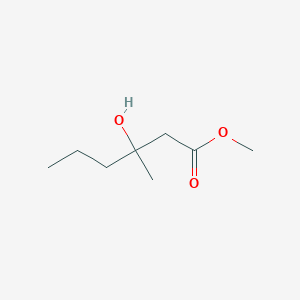
![2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14351240.png)
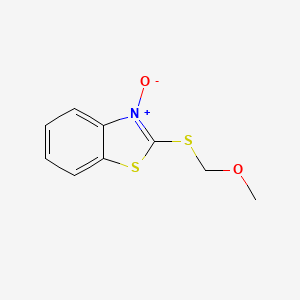
![3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol](/img/structure/B14351270.png)

![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
